molecular formula C23H20F3N3O3S2 B460662 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 496773-54-7

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B460662
CAS No.: 496773-54-7
M. Wt: 507.6g/mol
InChI Key: NVHDEVOXTRTAMM-UHFFFAOYSA-N
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Description

This multifunctional small molecule, 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, is a sophisticated compound designed for advanced chemical biology and drug discovery research. Its structure integrates several pharmacologically significant motifs, suggesting potential as a key intermediate or a targeted bioactive probe. The core features a di-substituted pyridine ring, where the electron-withdrawing trifluoromethyl group is known to enhance metabolic stability and membrane permeability, a common strategy in the design of kinase inhibitors and receptor ligands . The presence of the thiophene heterocycle introduces a potential vector for interactions with aromatic amino acid residues in binding pockets, a feature often exploited in the development of compounds targeting GPCRs and ion channels . The molecule is further functionalized with a sulfanyl-acetamide linker connected to a 3,4-dimethoxyphenethylamine moiety, a structural element reminiscent of catecholamine neurotransmitters and present in various bioactive molecules, including some adenosine receptor ligands and adrenergic compounds . This specific architecture positions it as a compelling candidate for research into central nervous system (CNS) targets, enzymology, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe novel biological pathways, screen for activity against a panel of protein targets, or serve as a synthetic intermediate for the generation of more complex chemical libraries.

Properties

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O3S2/c1-31-18-6-5-14(10-19(18)32-2)7-8-28-21(30)13-34-22-15(12-27)16(23(24,25)26)11-17(29-22)20-4-3-9-33-20/h3-6,9-11H,7-8,13H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHDEVOXTRTAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Ene Click Chemistry

A patent describes thiol-ene reactions for sulfanyl group introduction, using UV light initiation (365 nm) with 2-mercaptoacetic acid and AIBN initiator in THF. This method reduces reaction time to 3 hours but requires anhydrous conditions.

Solid-Phase Synthesis

Immobilization of the pyridine intermediate on Wang resin allows iterative coupling and cleavage, though yields are lower (62%).

Challenges and Optimization

  • Steric Hindrance : The trifluoromethyl group at position 4 slows nucleophilic substitution; using polar aprotic solvents (e.g., DMSO) improves reactivity.

  • Byproduct Formation : Oxidative dimerization of thiols is mitigated by degassing solvents with nitrogen .

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridinylthioacetamides. Key structural analogs and their distinguishing features are summarized below:

Key Observations:

Pyridine Substitution :

  • The trifluoromethyl (CF₃) group at C4 is conserved in most analogs, underscoring its role in enhancing stability and electronic effects.
  • The thiophen-2-yl group at C6 in the target compound and contrasts with 4-fluorophenyl in or styryl groups in , which alter steric and electronic profiles.

2-Cyanophenyl () introduces additional electron-withdrawing character, which may influence binding kinetics.

Synthetic Routes :

  • Most analogs are synthesized via nucleophilic substitution (SN2) using 2-chloroacetamide intermediates (e.g., ). Yields vary (e.g., 85% in ), but data for the target compound are lacking.

Electronic and Steric Effects :

  • Thiophene vs. Phenyl : Thiophene’s lower electron density compared to phenyl may reduce π-π stacking but improve solubility .
  • Methoxy Groups : The 3,4-dimethoxy substitution in the target compound increases hydrophobicity and may enhance interactions with hydrophobic binding pockets.

Biological Activity

The compound 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. Its unique combination of functional groups, including a cyano group, trifluoromethyl substituent, and thiophene moiety, suggests significant interactions with biological targets.

Chemical Structure

The molecular formula of this compound is C19H18F3N3OSC_{19}H_{18}F_3N_3OS, and its structural features are relevant for its biological activity. The presence of the thiophene and pyridine rings may enhance its ability to interact with various biological macromolecules.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, particularly in anticancer research. The following sections detail specific findings related to the biological activities of this compound.

Anticancer Activity

  • Mechanism of Action : Preliminary studies suggest that compounds like this compound may induce cytotoxic effects through:
    • Inhibition of cell proliferation in various cancer cell lines.
    • Induction of apoptosis , potentially via mitochondrial pathways.
  • Case Studies :
    • In vitro studies have shown that derivatives of similar structures exhibit significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance, a related thiadiazole derivative demonstrated IC50 values in the low micromolar range .
    • Docking studies indicate that this compound may bind effectively to tubulin and kinase proteins involved in cancer progression, enhancing its potential as an anticancer agent .

Antimicrobial Activity

Compounds containing thiophene and pyridine rings have also been noted for their antimicrobial properties:

  • In vitro assays have revealed activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique features and potential advantages of this compound:

Compound NameStructureBiological ActivityUnique Features
5-(Trifluoromethyl)-1,3,4-thiadiazoleStructureAnticancerTrifluoromethyl enhances potency
Thiadiazole-Pyridine hybridStructureAntimicrobialVersatile biological profile
Thiol-based compoundStructureVariesReactive sulfur functionality

This table illustrates how the combination of functional groups in this compound may confer distinct advantages over other compounds in terms of biological activity.

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Interaction studies are crucial for understanding how this compound interacts at the molecular level with biological targets:

  • Molecular docking studies suggest that specific substituents enhance binding affinity to target proteins like tubulin or kinases through hydrogen bonding and hydrophobic interactions .

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